Cyclopropyl 2-aminoacetate
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Overview
Description
Cyclopropyl 2-aminoacetate is an organic compound that features a cyclopropane ring attached to an aminoacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl 2-aminoacetate can be synthesized through several methods. One common approach involves the cyclopropanation of an alkene using a carbene or carbenoid reagent. For instance, the reaction of an alkene with dichlorocarbene, generated in situ from chloroform and a strong base like potassium hydroxide, can yield cyclopropane derivatives . Another method involves the use of diazo compounds, which can form cyclopropanes upon exposure to light, heat, or transition metals .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using efficient and cost-effective reagents. Catalytic systems, such as those involving dirhodium catalysts, are often employed to achieve high yields and selectivity in the production of cyclopropane derivatives .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl 2-aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into simpler compounds or modify its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields .
Major Products Formed
The major products formed from these reactions include this compound derivatives with different functional groups, such as hydroxyl, carbonyl, and alkyl groups.
Scientific Research Applications
Cyclopropyl 2-aminoacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of cyclopropyl 2-aminoacetate involves its interaction with specific molecular targets and pathways. The cyclopropane ring imposes conformational rigidity on the molecule, which can enhance its binding affinity to biological targets. This rigidity can also increase the metabolic stability of the compound, making it more effective in its biological activities . The amino group in the compound can participate in hydrogen bonding and electrostatic interactions with target proteins, further contributing to its mechanism of action .
Comparison with Similar Compounds
Cyclopropyl 2-aminoacetate can be compared with other similar compounds, such as:
Cyclopropylamine: Both compounds contain a cyclopropane ring, but cyclopropylamine lacks the aminoacetate group, which can affect its reactivity and biological activity.
Cyclopropylcarboxylic acid: This compound has a carboxylic acid group instead of an amino group, leading to different chemical properties and applications.
Cyclopropylmethylamine: Similar to this compound, this compound contains both a cyclopropane ring and an amino group, but the presence of a methyl group can influence its reactivity and biological effects.
This compound is unique due to its combination of a cyclopropane ring and an aminoacetate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
cyclopropyl 2-aminoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-3-5(7)8-4-1-2-4/h4H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDHQHDIBFDYDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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